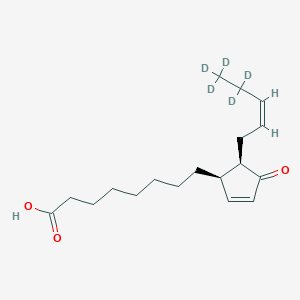
rac 12-Oxophytodienoic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 12-Oxophytodienoic Acid-D: is a compound that belongs to the family of oxylipins, which are oxygenated derivatives of fatty acids. It is a primary precursor of (-)-jasmonic acid, a plant hormone involved in regulating various physiological processes, including growth, defense responses, and stress acclimation . The compound was first synthesized and described by Zimmerman and Feng in 1978 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 12-Oxophytodienoic Acid-D typically involves the conversion of α-linolenic acid to its 13(S)-hydroperoxide, which then undergoes a series of enzymatic reactions to yield the desired compound . The reduction of 12-oxophytodienoic acid to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid is catalyzed by 12-oxophytodienoate-10,11-reductase .
Industrial Production Methods: . These methods involve the use of specific enzymes and reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: rac 12-Oxophytodienoic Acid-D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include jasmonic acid and its derivatives .
Wissenschaftliche Forschungsanwendungen
rac 12-Oxophytodienoic Acid-D has a wide range of scientific research applications:
Wirkmechanismus
rac 12-Oxophytodienoic Acid-D exerts its effects through the jasmonate signaling pathway. It triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses and growth processes in plants . The molecular targets and pathways involved include the regulation of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .
Vergleich Mit ähnlichen Verbindungen
Jasmonic Acid: A plant hormone derived from rac 12-Oxophytodienoic Acid-D, involved in regulating plant growth and defense responses.
Prostaglandins: Mammalian oxylipins that share structural similarities with rac 12-Oxophytodienoic Acid-D and are involved in regulating various physiological processes.
Uniqueness: rac 12-Oxophytodienoic Acid-D is unique due to its dual role as a signaling molecule and a precursor for jasmonic acid. Its ability to trigger autonomous signaling pathways and regulate a unique subset of jasmonate-responsive genes sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H28O3 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
8-[(1R,5R)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1/i1D3,2D2 |
InChI-Schlüssel |
PMTMAFAPLCGXGK-RSSOWTDXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
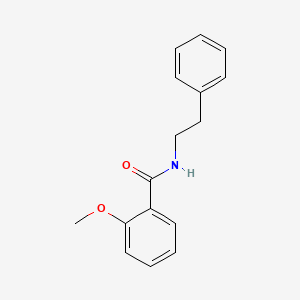
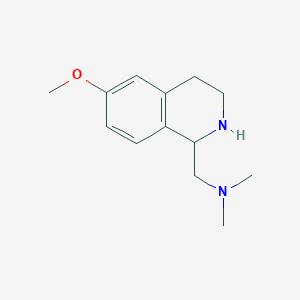
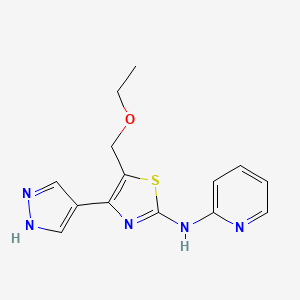
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)

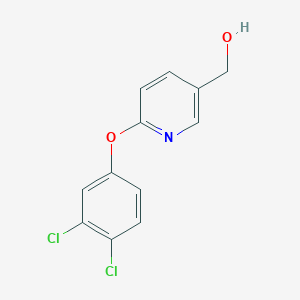
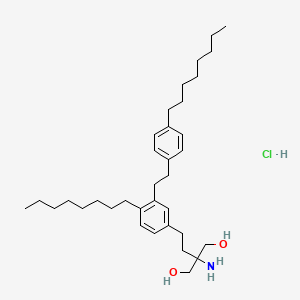
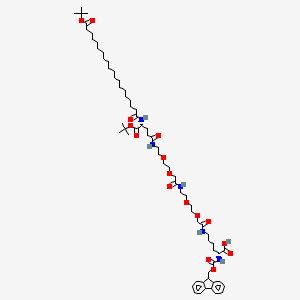

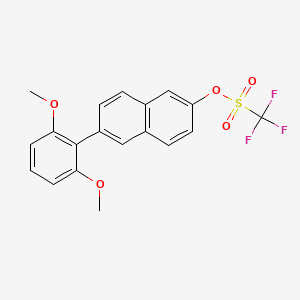
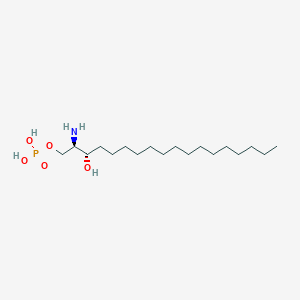
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
